6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
The compound is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The dimethylamino group is a common functional group in organic chemistry, often imparting basicity to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar indole ring system, with the dimethylamino group providing electron-donating character .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-rich indole system and the basic dimethylamino group. It might undergo reactions typical for indoles, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino group could increase its basicity and solubility in polar solvents .Scientific Research Applications
Chemical Reactions and Synthesis
- Synthesis of Complex Compounds : The compound reacts with barbituric acid to form 6,6-dimethyl-1,5,6,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-2,4(3H)-dione and 3,3-dimethyl-2,3-dihydro-imidazo[1,2-c]pyrimidin-5,7(1H, 6H)-dione, suggesting its utility in synthesizing pyrimidine derivatives (Link et al., 1981).
- Formation of Polycyclic Meridianin Analogues : It has been used to prepare methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, leading to high yields of polycyclic meridianin analogues with uracil structural units (Časar et al., 2005).
- Creation of Dipeptide Derivatives : The compound is instrumental in transforming indolyl glycinates into dipeptide derivatives like 3-[(dimethylamino)methylidene]-2,3-dihydropyrazino[1,2-a]indole-1,4-dione, which have potential applications in peptide chemistry (Stanovnik et al., 2007).
Applications in Organic Chemistry
- Molecular Rearrangements : It's involved in reactions leading to molecular rearrangements, such as in the Fischer indole synthesis of β-carbolines, demonstrating its role in complex organic synthesis processes (Luis & Burguete, 1991).
- Formation of Pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones : The compound is used in the synthesis of pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones, indicating its versatility in creating novel heterocyclic compounds (Dzvinchuk & Lozinskii, 2007).
Medicinal Chemistry Applications
- Synthesis of Antiviral Compounds : It has been used in the synthesis of compounds with potential antiviral activity, such as in the creation of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridine-3-yl-1H-indole-3-carboxylic acids, which have shown efficacy in influenza virus models (Ivashchenko et al., 2014).
- Creation of Cytotoxic Agents : The compound is a precursor in synthesizing cytotoxic agents effective against various cancer cell lines, suggesting its potential in developing new anticancer drugs (Deady et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
6-(Dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases and cyclin-dependent kinases . This compound interacts with enzymes such as protein kinases, which are essential for regulating various cellular processes. The nature of these interactions involves the inhibition of kinase activity, leading to alterations in cell cycle progression and other cellular functions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to inhibit cytokinesis and promote the formation of pronuclei in mammalian oocytes . Additionally, it affects RNA modification processes, further impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits protein kinases by binding to their active sites, preventing phosphorylation events that are critical for cell cycle progression . This inhibition leads to changes in gene expression and cellular functions, highlighting its role as a potent biochemical modulator .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and alterations in cellular processes . Additionally, its stability in various experimental conditions ensures consistent results in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits kinase activity without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and adverse physiological responses have been observed . These dosage-dependent effects highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as protein kinases and cyclin-dependent kinases, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential as a modulator of cellular metabolism and its impact on overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, ensuring its effective action. The compound’s distribution patterns are crucial for understanding its therapeutic potential and optimizing its delivery in clinical settings .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy as a biochemical modulator .
Properties
IUPAC Name |
6-(dimethylamino)-1-methylindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)13(3)11(15)10(8)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWPEXKYVPIXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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